molecular formula C48H62N4O8 B591679 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 477600-71-8

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B591679
CAS No.: 477600-71-8
M. Wt: 823.044
InChI Key: WGDVABTUJQIMJG-BKIDXARTSA-N
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Description

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a useful research compound. Its molecular formula is C48H62N4O8 and its molecular weight is 823.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds with complex structures, have been reviewed for their antitumor activity. Some of these compounds have progressed past preclinical testing stages, indicating a potential for the development of new antitumor drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Catalytic Non-Enzymatic Kinetic Resolution

The development of chiral catalysts for asymmetric reactions, including the resolution of racemates, has been a significant area of research. Catalytic non-enzymatic procedures offer high enantioselectivity and yield for products and recovered starting materials. This area could be relevant for the synthesis of chiral compounds similar to the query compound (Pellissier, H., 2011).

Novel Brominated Flame Retardants

The occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. This research area highlights the environmental and health impacts of chemical compounds used in industry, which could be relevant for understanding the environmental behavior of similar complex compounds (Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020).

Properties

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14+/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDVABTUJQIMJG-BKIDXARTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736793
Record name (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477600-71-8
Record name (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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